molecular formula C18H32O3 B093171 (9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid CAS No. 16833-56-0

(9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid

Cat. No. B093171
CAS RN: 16833-56-0
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-SQGUUQMOSA-N
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Description

(9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid, also known as (9R,10S)-9,10-epoxyoctadecanoic acid, is a 9,10-epoxyoctadecanoic acid in which the chiral centers at positions 9 and 10 have R- and S-configuration respectively . It is a conjugate base of a (9R,10S)-9,10-epoxyoctadecanoic acid .


Molecular Structure Analysis

The molecular formula of (9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid is C18H33O3 . The InChI string representation of its structure is InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/p-1/t16-,17+/m0/s1 .


Physical And Chemical Properties Analysis

The net charge of (9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid is -1, and its average mass is 297.454 g/mol . The monoisotopic mass is 297.24352 g/mol .

Scientific Research Applications

  • Biological Roles and Disease Associations : Linoleic acid metabolites like 9,10-EpOME have been associated with various disease states and biological functions. They play roles in cytotoxic processes, pain perception, immune response modulation, and activation of brown adipose tissue (BAT) in response to cold and exercise (Hildreth et al., 2020).

  • Inhibitory Activity in Plant Growth : Research has shown that derivatives of (9R,10S,12Z)-9,10-dihydroxy-8-oxo-octadecenoic acid, a related compound, can inhibit the growth of tea pollen tubes. This indicates potential applications in controlling plant growth or studying plant biology (Yokota et al., 1995).

  • Food Chemistry : A method for the simultaneous determination of 9,10-EpOME and its derivatives in cured meat products was developed, highlighting its relevance in food safety and chemistry (Song et al., 2016).

  • Chemistry and Physics of Lipids : The stereochemistry of epoxyalcohols derived from 9-hydroperoxy-linoleic acid has been characterized, which is essential for understanding the chemical properties and reactions of these compounds (Thomas et al., 2013).

  • Plant Biology : Epoxyoctadecanoic acids, including 9,10-EpOME, are significant components of plant cutins and suberins, suggesting their importance in plant physiology and biochemistry (Holloway & Deas, 1973).

  • Medical Research and Toxicology : The toxicity of linoleic acid metabolites, such as 9,10-EpOME, has been studied, revealing their wide range of effects in both animals and plants (Greene & Hammock, 1999).

  • Enzymatic Studies : Research on the stereochemistry of epoxidation of fatty acids catalyzed by soybean peroxygenase offers insights into the enzymatic processes involving 9,10-EpOME (Blée & Schuber, 1990).

  • Biochemical Synthesis : In vitro synthesis of related hydroxy fatty acids using recombinant Escherichia coli demonstrates the potential for biochemical production and modification of compounds like 9,10-EpOME (Kaprakkaden et al., 2017).

properties

IUPAC Name

8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKMFOXMZRGRB-SQGUUQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid

CAS RN

16833-56-0
Record name Coronaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORONARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U94YS1WZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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